molecular formula C7H9N3O2S B12629558 Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate CAS No. 920276-08-0

Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate

Cat. No.: B12629558
CAS No.: 920276-08-0
M. Wt: 199.23 g/mol
InChI Key: LFDHGAMSMRRUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate is a chemical compound built on a pyridazine core, a scaffold recognized in medicinal chemistry for its versatile biological activities. The 6-aminopyridazine moiety is a key structural feature found in compounds with documented pharmacological properties, including serving as a precursor for pro-apoptotic agents that can induce programmed cell death in cancer cells . Pyridazinone derivatives, which share a similar core structure, are extensively researched for their anti-cancer, anti-bacterial, anti-fungal, and anti-inflammatory potential, highlighting the significance of this chemical class in drug discovery . The molecular structure of this compound, featuring both an amine and a sulfide ester functional group, makes it a valuable and versatile building block (synthon) for organic synthesis. Researchers can utilize it to create more complex molecules for screening against biological targets or to develop structure-activity relationship (SAR) profiles in lead optimization programs . The synthetic utility of the ester group allows for further derivatization, while the aminopyridazine component can be key for interacting with enzymatic targets. The compound is intended for use in laboratory research applications only. It is not for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use. For specific pricing, availability, and detailed specifications such as purity and lot number, please contact the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(6-aminopyridazin-3-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-12-7(11)4-13-6-3-2-5(8)9-10-6/h2-3H,4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDHGAMSMRRUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736531
Record name Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920276-08-0
Record name Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate generally involves the following key steps:

  • Formation of the Aminopyridazine Intermediate : The starting material, typically a pyridazine derivative, is reacted with a suitable reagent to introduce the amino group at the desired position.

  • Sulfanylation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions involving thiol compounds.

  • Acetylation : The final step involves the acetylation of the amine to form the acetate ester.

Detailed Reaction Pathways

Synthesis from Pyridazine Derivatives

A common method for synthesizing this compound starts with 6-amino-3-pyridazinecarboxylic acid or its derivatives. The reaction can be summarized as follows:

  • Reagents :

    • 6-Aminopyridazine derivative
    • Thiol compound (e.g., thiophenol)
    • Acetic anhydride or methyl acetate
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • Dissolve the pyridazine derivative in a suitable solvent (e.g., methanol).
    • Add thiol and acid catalyst, then heat under reflux conditions.
    • After completion, cool the mixture and add acetic anhydride to acetylate the amine.
    • Neutralize the reaction mixture and extract the product using ethyl acetate.
  • Yield and Purification :

    • The crude product can be purified by column chromatography or recrystallization.
    • Typical yields range from 15% to 25%, depending on reaction conditions and purification efficiency.

Alternative Methods

Use of Carbodiimide Coupling Agents

Another effective method involves using carbodiimide coupling agents, which facilitate the formation of amide bonds between carboxylic acids and amines:

  • Reagents :

    • 6-Aminopyridazine
    • Methyl acetate
    • N,N'-Dicyclohexylcarbodiimide (DCC)
    • Hydroxybenzotriazole (HOBt) as a coupling additive
  • Procedure :

    • Dissolve the carboxylic acid in dichloromethane.
    • Add DCC and HOBt to activate the carboxylic acid.
    • Introduce the amine and stir at room temperature for several hours.
    • After completion, filter off dicyclohexylurea byproduct and purify the product.
  • Yield and Characterization :

    • Yields typically exceed 30% with proper optimization.
    • Characterization can be performed using NMR spectroscopy and mass spectrometry.

Summary of Preparation Methods

Method Key Reagents Typical Yield Notes
Direct Acetylation Pyridazine derivative, thiol 15%-25% Requires careful control of conditions
Carbodiimide Coupling DCC, HOBt, methyl acetate >30% More efficient for amide formation

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and cancer.

Neurodegenerative Disorders : Research indicates that compounds with similar structures can act as antagonists of muscarinic acetylcholine receptors, which are implicated in conditions like Parkinson's disease. Selective antagonism of these receptors may reduce adverse effects while enhancing therapeutic efficacy .

Cancer Treatment : The compound has shown promise as an inhibitor of pathways involved in tumor growth, particularly through its action on the PI3K/mTOR signaling pathway. This pathway is crucial in various cancers, including breast and renal cell carcinoma .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Compounds with similar functional groups have demonstrated activity against a range of pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15.62 µg/mL
Candida albicans15.62 µg/mL
Escherichia coli31.25 µg/mL

These findings suggest that the presence of the sulfanyl group enhances the compound's interaction with microbial targets, leading to effective inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substitution Patterns : Variations in substituents on the pyridazine ring significantly affect receptor binding and biological efficacy.
  • Functional Group Influence : The presence of electron-withdrawing groups tends to enhance activity against various targets, including enzymes involved in cancer proliferation.

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated a series of pyridazine derivatives for their ability to inhibit tumor growth both in vitro and in vivo. Compounds featuring a sulfanyl moiety exhibited significantly higher cytotoxicity against breast cancer cell lines compared to those lacking this modification .

Case Study 2: Antimicrobial Screening
Research involving synthesized pyridazine derivatives revealed broad-spectrum antimicrobial activity among those containing both sulfanyl and benzamido groups. The study employed disk diffusion methods to assess efficacy against common pathogens, confirming the compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Sulfonamide Groups: The amino group in this compound may enhance solubility and hydrogen-bonding capacity compared to sulfonamide derivatives like compound 7a .
  • Heterocycle Core : Pyridazine derivatives exhibit different electronic profiles compared to pyrimidine or pyrazole analogs, affecting π-π stacking and charge distribution .

Biological Activity

Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyridazine core, which has been linked to various biological activities. The compound's structure can be represented as follows:

Methyl 6 aminopyridazin 3 yl sulfanyl acetate\text{Methyl 6 aminopyridazin 3 yl sulfanyl acetate}

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Fatty Acid-Binding Proteins (FABPs) : Research indicates that compounds similar to this compound may act as inhibitors of FABP4, a protein implicated in metabolic syndrome and insulin resistance. Inhibiting FABP4 can lead to improved metabolic profiles and reduced adiposity in animal models .
  • PPAR Activation : Some studies suggest that derivatives of pyridazine compounds can modulate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which plays a crucial role in adipogenesis and glucose metabolism .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityTest ModelConcentrationResult
PPAR-gamma activation3T3-L1 cells20 μg/mLEnhanced adipogenesis
FABP4 inhibitionIn vitroVariableReduced insulin resistance
Anticancer activityVarious cancer cell linesVariableSignificant inhibition of cancer cell growth

Case Studies

  • Adipogenic Activity : In a study conducted on 3T3-L1 cells, this compound exhibited significant stimulation of adipocyte differentiation when compared to standard PPAR-gamma agonists like rosiglitazone. This suggests its potential as a safer alternative for managing obesity-related conditions .
  • Anticancer Potential : Another investigation focused on the anticancer properties of pyridazine derivatives, including this compound. Results showed that these compounds could inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.